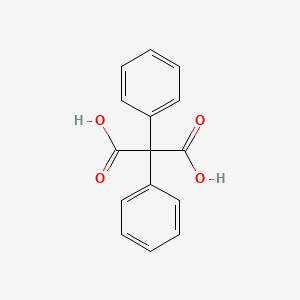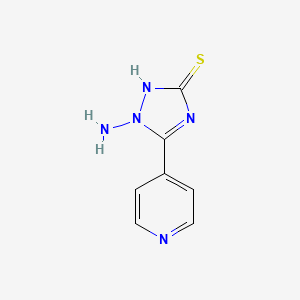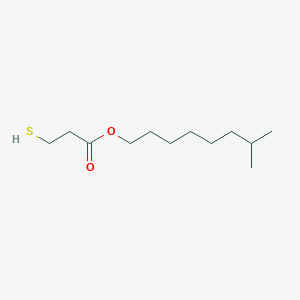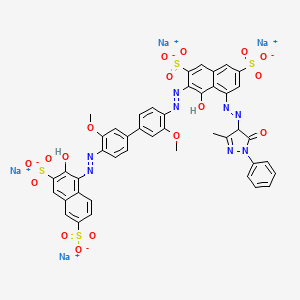
2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((4'-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((4’-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, tetrasodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries, including textiles, food, and pharmaceuticals, due to their vibrant colors and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the diazotization of aromatic amines and subsequent coupling reactions. The general synthetic route may include:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye.
Industrial Production Methods
Industrial production of such complex azo dyes often involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can yield aromatic amines.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, sulfonic acid derivatives.
Major Products Formed
Oxidation Products: Cleaved aromatic compounds.
Reduction Products: Corresponding aromatic amines.
Substitution Products: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
Dye Chemistry: Used as a model compound to study the properties and behaviors of azo dyes.
Analytical Chemistry: Employed in various analytical techniques for the detection and quantification of substances.
Biology
Biological Staining: Utilized in staining biological tissues for microscopic examination.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties and as intermediates in drug synthesis.
Industry
Textile Industry: Widely used as a dye for fabrics due to its vibrant color and stability.
Food Industry: Employed as a food colorant in some cases.
Mécanisme D'action
The compound exerts its effects primarily through the interaction of its azo groups with various substrates. The azo bond can undergo cleavage under specific conditions, leading to the formation of aromatic amines, which can further interact with biological molecules. The sulfonic acid groups enhance the solubility and binding affinity of the compound to various substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye with similar structural features but different substituents.
Congo Red: A bis-azo dye with different applications and properties.
Uniqueness
The unique combination of multiple azo groups and sulfonic acid groups in 2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((4’-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, tetrasodium salt provides it with distinct properties such as enhanced solubility, stability, and vibrant coloration, making it suitable for specialized applications.
Propriétés
Numéro CAS |
66214-47-9 |
|---|---|
Formule moléculaire |
C44H30N8Na4O17S4 |
Poids moléculaire |
1163.0 g/mol |
Nom IUPAC |
tetrasodium;4-hydroxy-3-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C44H34N8O17S4.4Na/c1-22-39(44(55)52(51-22)27-7-5-4-6-8-27)48-47-33-21-29(71(59,60)61)16-26-20-36(72(62,63)64)41(43(54)38(26)33)50-46-32-14-10-24(18-35(32)69-3)23-9-13-31(34(17-23)68-2)45-49-40-30-12-11-28(70(56,57)58)15-25(30)19-37(42(40)53)73(65,66)67;;;;/h4-21,39,53-54H,1-3H3,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;/q;4*+1/p-4 |
Clé InChI |
ZPPSKXJGHDUCJN-UHFFFAOYSA-J |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C7C=CC(=CC7=CC(=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)OC)S(=O)(=O)[O-])C8=CC=CC=C8.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
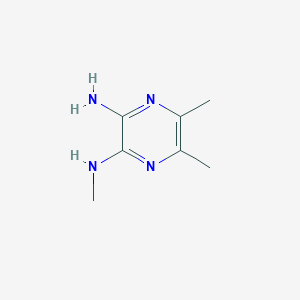
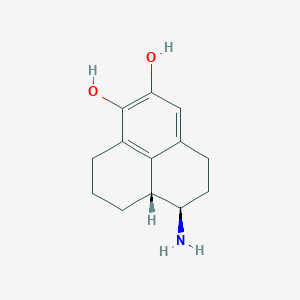
![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
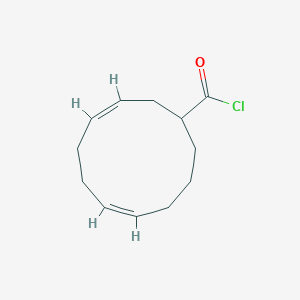
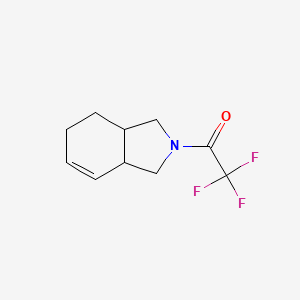

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
